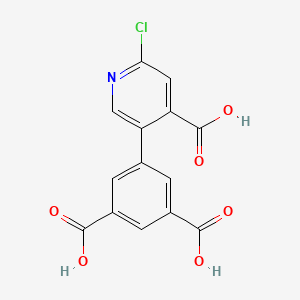![molecular formula C15H13FN2O3 B6393954 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261966-57-7](/img/structure/B6393954.png)
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid (3-EFPPA) is a novel fluorinated carboxylic acid derivative of picolinic acid. It is a colorless solid with a molecular weight of 278.21 g/mol and a melting point of 109-111°C. 3-EFPPA is a highly polar compound with a pKa of 5.7. It has been used in a variety of scientific research applications due to its unique properties, including its ability to form a stable complex with metal ions, its low toxicity, and its relatively low cost.
Aplicaciones Científicas De Investigación
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a chelating agent in metal ion analysis, as a ligand in protein crystallography, as an inhibitor of enzyme activity, as an inhibitor of cell proliferation, and as a fluorescent probe for the detection of biomolecules. It has also been used in the synthesis of organometallic compounds and as a catalyst for organic reactions.
Mecanismo De Acción
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% binds to metal ions through electrostatic interactions, forming a stable complex. It can also interact with proteins through hydrogen bonding and hydrophobic interactions. In addition, it can interact with biomolecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and tyrosine hydroxylase. It has also been shown to inhibit cell proliferation in a variety of cell lines. In addition, it has been shown to bind to certain proteins, such as the human serum albumin, and to modulate the activity of certain proteins, such as the cytochrome P450 enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% in laboratory experiments is its low toxicity and relatively low cost. It is also a highly polar compound, which makes it useful for metal ion analysis and protein crystallography. However, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or heat.
Direcciones Futuras
There are a number of potential future directions for research involving 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%. These include further investigation of its mechanism of action, its potential use as a drug delivery vehicle, its potential use as a fluorescent probe for the detection of biomolecules, its potential use as a catalyst for organic reactions, and its potential use as an inhibitor of enzyme activity. In addition, further research could be conducted to explore its potential applications in other areas, such as the synthesis of organometallic compounds.
Métodos De Síntesis
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% can be synthesized from 4-fluorophenylacetic acid and ethyl chloroformate in the presence of a base, such as potassium carbonate. The reaction proceeds in two steps, first forming the ethyl ester of 4-fluorophenylacetic acid, and then converting it to 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% by reaction with picolinic acid. The overall yield of the reaction is approximately 90%.
Propiedades
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-6-5-9(8-12(11)16)10-4-3-7-18-13(10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCILCWHLLIBALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393927.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393928.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393937.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393943.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393947.png)
![2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393953.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393971.png)